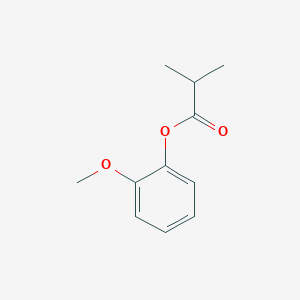
Guaiacol isobutyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guaiacol isobutyrate is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in watersoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Applications
Guaiacol isobutyrate is primarily recognized for its medicinal properties. It has been investigated for its role as an anti-inflammatory and analgesic agent. The compound's efficacy in treating respiratory conditions stems from its ability to act as an expectorant, aiding in the relief of coughs and bronchial congestion.
Case Study: Anti-Inflammatory Properties
A study demonstrated that guaiacol derivatives exhibit significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests that this compound may have therapeutic potential in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Biocatalysis and Environmental Applications
This compound plays a critical role in biocatalysis, particularly in the microbial degradation of lignin. Its structure allows it to be efficiently utilized by specific microbial strains that can convert lignin into valuable bioproducts.
Microbial Conversion
Research indicates that certain strains of Pseudomonas putida can metabolize this compound effectively, converting it into catechol and other aromatic compounds. This bioconversion process highlights its potential in bioremediation strategies aimed at degrading lignin-rich waste materials .
Polymer Synthesis
Another significant application of this compound lies in polymer chemistry. It serves as a precursor for synthesizing biobased polymers, contributing to the development of sustainable materials.
Synthesis of Biobased Monomers
Recent studies have shown that guaiacol derivatives can be polymerized to create novel biobased monomers with desirable thermal and mechanical properties. For instance, 4-vinyl guaiacol has been successfully polymerized to produce materials that exhibit comparable properties to traditional petrochemical-based plastics . The synthesis involves radical polymerization techniques, which are environmentally friendly and align with green chemistry principles.
| Property | This compound | Conventional Polymers |
|---|---|---|
| Biodegradability | High | Low |
| Thermal Stability | Moderate | High |
| Mechanical Strength | Comparable | Superior |
| Source | Renewable | Fossil Fuels |
Chemical Reactions and Mechanisms
The chemical behavior of this compound has been extensively studied to understand its reactivity and potential transformations. Its oxidation and reduction pathways are crucial for developing catalytic processes.
Hydrodeoxygenation Studies
Research focusing on the hydrodeoxygenation (HDO) of guaiacol derivatives has revealed pathways leading to valuable aromatic products such as phenol and catechol. These findings are essential for optimizing catalytic processes in biomass conversion .
特性
CAS番号 |
723759-62-4 |
|---|---|
分子式 |
C11H14O3 |
分子量 |
194.23 g/mol |
IUPAC名 |
(2-methoxyphenyl) 2-methylpropanoate |
InChI |
InChI=1S/C11H14O3/c1-8(2)11(12)14-10-7-5-4-6-9(10)13-3/h4-8H,1-3H3 |
InChIキー |
YXJFCJJDNPANPU-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OC1=CC=CC=C1OC |
正規SMILES |
CC(C)C(=O)OC1=CC=CC=C1OC |
密度 |
1.056-1.065 |
Key on ui other cas no. |
723759-62-4 |
物理的記述 |
Clear colourless to light yellow liquid; Fruity nutty aroma |
溶解性 |
Practically insoluble or insoluble in water Soluble (in ethanol) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















